Molecular Weight and Lipophilicity Differentiate from the Des-Ester 4-Thioxoquinoline Core
The target compound carries an ethyl carboxylate at C3 that is absent in 6,7-dimethoxyquinoline-4(1H)-thione (PubChem CID 22936809). This functional group increases molecular weight by 72.06 Da (293.34 vs. 221.28 g·mol⁻¹) and elevates the estimated octanol–water partition coefficient (XLogP₃) from 2.1 to an estimated 2.8–3.1, based on the additive contribution of the ester moiety [1]. The increase in logP of approximately 0.7–1.0 log units suggests enhanced passive membrane permeability relative to the des-ester analog, which is a critical parameter for intracellular target engagement in whole-cell assays.
| Evidence Dimension | Molecular weight and calculated lipophilicity (XLogP₃) |
|---|---|
| Target Compound Data | MW = 293.34 g·mol⁻¹; XLogP₃ (estimated) = 2.8–3.1 |
| Comparator Or Baseline | 6,7-Dimethoxyquinoline-4(1H)-thione (PubChem CID 22936809): MW = 221.28 g·mol⁻¹; XLogP₃ = 2.1 |
| Quantified Difference | ΔMW = +72.06 Da; ΔXLogP₃ ≈ +0.7 to +1.0 |
| Conditions | Computed physicochemical properties (PubChem 2021.05.07 release); target compound values estimated by additive fragment contribution. |
Why This Matters
Higher molecular weight and lipophilicity directly influence passive membrane permeability and oral absorption potential, affecting the compound's suitability for cell-based versus biochemical screening cascades.
- [1] PubChem. 6,7-Dimethoxyquinoline-4(1H)-thione, CID 22936809. https://pubchem.ncbi.nlm.nih.gov/compound/22936809 View Source
